molecular formula C22H20Cl2FNO4 B11052867 4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B11052867
M. Wt: 452.3 g/mol
InChI Key: HBSVILATFRENNP-ZZEZOPTASA-N
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Description

4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones. This compound is characterized by its complex structure, which includes dichlorophenyl, ethoxypropyl, fluorophenyl, and hydroxy groups. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Core: The initial step involves the formation of the pyrrolone core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.

    Introduction of Substituents: The dichlorophenyl, ethoxypropyl, and fluorophenyl groups are introduced through subsequent substitution reactions. These steps may involve the use of reagents such as halides, alkylating agents, and organometallic compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields a hydroxy compound.

Scientific Research Applications

4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,4-dichlorophenyl)carbonyl]-1-(3-methoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties

properties

Molecular Formula

C22H20Cl2FNO4

Molecular Weight

452.3 g/mol

IUPAC Name

(4Z)-4-[(2,4-dichlorophenyl)-hydroxymethylidene]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H20Cl2FNO4/c1-2-30-11-3-10-26-19(13-4-7-15(25)8-5-13)18(21(28)22(26)29)20(27)16-9-6-14(23)12-17(16)24/h4-9,12,19,27H,2-3,10-11H2,1H3/b20-18-

InChI Key

HBSVILATFRENNP-ZZEZOPTASA-N

Isomeric SMILES

CCOCCCN1C(/C(=C(\C2=C(C=C(C=C2)Cl)Cl)/O)/C(=O)C1=O)C3=CC=C(C=C3)F

Canonical SMILES

CCOCCCN1C(C(=C(C2=C(C=C(C=C2)Cl)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)F

Origin of Product

United States

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